rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis
Description
rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis is a chiral piperidine derivative with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at the 4S and 2R positions, respectively, in a cis configuration. The compound exists as a racemic mixture (rac-) and is stabilized as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol .
The cis stereochemistry and polar functional groups confer unique physicochemical properties, such as moderate hydrophilicity and hydrogen-bonding capacity, which may influence its pharmacokinetic behavior in drug discovery contexts .
Properties
CAS No. |
531504-65-1 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis, is a chiral piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's unique stereochemistry influences its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound is characterized by a hydroxymethyl group at the 2-position and a piperidine ring structure. The hydrochloride salt form enhances its solubility, facilitating biological assays and therapeutic applications.
Biological Activities
Research indicates that rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play roles in various metabolic pathways. For instance, studies have demonstrated its activity against enzymes involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders.
- Receptor Binding : The compound interacts with various receptors, including those involved in the central nervous system. Its binding affinity varies based on the stereochemistry and functional groups present on the piperidine ring .
The mechanism of action primarily involves the modulation of receptor activity and enzyme inhibition. The stereochemical configuration is crucial for determining the binding affinity and selectivity towards specific targets. This specificity can lead to differential effects on biological pathways, which are critical for therapeutic efficacy.
Case Studies
- Neuropharmacological Studies : In a study investigating the effects of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride on neurotransmitter systems, it was found to significantly enhance the release of dopamine in vitro. This suggests potential applications in treating conditions like Parkinson's disease or depression .
- Antimicrobial Activity : Another study explored the compound's antimicrobial properties against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, which could be leveraged for developing new antimicrobial agents .
Research Findings
Recent studies have provided insights into the pharmacokinetics and dynamics of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride:
Scientific Research Applications
Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)
One of the primary applications of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride is its role as an inhibitor of PDHK. PDHK plays a crucial role in regulating glucose metabolism by phosphorylating pyruvate dehydrogenase, thus inhibiting its activity. Inhibition of PDHK can lead to increased oxidation of pyruvate in mitochondria, making this compound a potential candidate for treating conditions such as:
- Type II Diabetes : By enhancing the conversion of pyruvate to acetyl-CoA, it may improve glucose utilization and reduce hyperglycemia .
- Cancer Therapy : PDHK inhibitors have been proposed as antitumor agents since they can induce apoptosis in cancer cells that rely on glycolysis for energy under hypoxic conditions .
Therapeutic Potential in Cancer
Research indicates that compounds targeting PDHK can be beneficial in treating various cancers. For instance, the inhibition of PDHK1 has shown promise in reducing the viability of hypoxic cancer cells, which often exhibit increased PDHK activity. This suggests that rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride could be utilized in developing novel cancer therapies aimed at metabolic reprogramming .
Neurological Applications
There is emerging evidence suggesting that piperidine derivatives may have neuroprotective effects. The modulation of metabolic pathways by inhibiting PDHK could potentially protect neuronal cells from damage caused by metabolic disorders or ischemia .
Case Studies
Several studies have explored the efficacy of PDHK inhibitors, including those derived from piperidine structures:
- Study on Diabetes : A study demonstrated that administering a PDHK inhibitor improved glucose tolerance and reduced blood glucose levels in diabetic mouse models, highlighting the potential use of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride in diabetes management .
- Cancer Treatment Trials : Clinical trials involving PDHK inhibitors have shown promising results in patients with advanced cancers, where these inhibitors were able to enhance the effects of traditional chemotherapeutics by altering tumor metabolism .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Type II Diabetes | Inhibition of PDHK | Improved glucose metabolism |
| Cancer Therapy | Induction of apoptosis in hypoxic cells | Reduced tumor viability |
| Neurological Disorders | Neuroprotection through metabolic modulation | Protection against ischemic damage |
Comparison with Similar Compounds
Functional Groups and Bioactivity
- Hydroxyl vs. Trifluoromethyl Groups : The target compound’s hydroxyl and hydroxymethyl groups contrast with the trifluoromethyl (-CF₃) group in CAS 1951444-38-3. While -OH groups enhance hydrophilicity and hydrogen bonding (relevant for enzyme inhibition), -CF₃ increases lipophilicity and metabolic stability, making the latter more suited for blood-brain barrier penetration .
- Aminomethyl vs. Hydroxymethyl: Replacing hydroxymethyl with aminomethyl (as in CAS 2068137-89-1) introduces basicity, altering ionic interactions with biological targets. The dihydrochloride salt further improves solubility but may reduce oral bioavailability due to high polarity .
Stereochemistry and Therapeutic Specificity
- Migalastat (CAS 75172-81-5) shares the cis configuration but has three additional hydroxyl groups, enabling precise binding to α-galactosidase A. This highlights how minor stereochemical variations (e.g., 3S,4R,5S vs. 2R,4S) can drastically alter therapeutic efficacy .
Historical and Industrial Context
- The cis-1,3-dimethyl-4-phenylpiperidinol propanoate hydrochloride (CAS 49638-24-6) exemplifies early piperidine-based analgesics. Its phenyl and ester groups increase lipophilicity, favoring membrane permeability but limiting water solubility—a trade-off addressed in modern analogs like the target compound through hydrophilic substituents .
Physicochemical Properties
| Property | rac-(2R,4S)-target compound | Migalastat Hydrochloride | cis-4-methyl-3-CF₃ analog |
|---|---|---|---|
| Molecular Weight | 181.66 | 199.63 | ~232 |
| Polar Surface Area | ~60 Ų (estimated) | ~100 Ų | ~40 Ų (estimated) |
| LogP | -1.2 (estimated) | -2.5 | 1.8 (estimated) |
| Solubility | High (HCl salt) | High | Moderate (HCl salt) |
Research and Development Trends
- Target Compound: Limited therapeutic data suggest ongoing exploration in drug discovery, particularly for diseases requiring glycosidase inhibition or chiral specificity .
- Migalastat : A benchmark for structure-based drug design, demonstrating the importance of polyhydroxy piperidines in enzyme-targeted therapies .
- Trend Toward Fluorination : Compounds like CAS 1951444-38-4 reflect the growing use of fluorine to optimize pharmacokinetics, though this may come at the expense of target selectivity .
Preparation Methods
Diastereomeric Separation via Acetonide Formation
A widely reported method involves the synthesis of cis-1-benzyl-3-(hydroxymethyl)piperidin-4-ol precursors, which are subsequently deprotected to yield the target compound. Starting from racemic diols, acetonide protection facilitates diastereomeric separation through column chromatography. For example, hydrolysis of the acetonide intermediates (e.g., (3R,4R)- and (3S,4S)-configured derivatives) under acidic conditions generates the cis-configured diol with high enantiomeric excess (ee > 98%).
Hydrochloride Salt Formation
Following acetonide hydrolysis, the free amine is treated with hydrochloric acid to form the hydrochloride salt. Key steps include:
-
Deprotection : Removal of the benzyl group via hydrogenation (H₂, Pd/C) in acetic acid.
-
Salt Formation : Addition of concentrated HCl to the piperidin-4-ol intermediate in ethanol, yielding the hydrochloride salt after recrystallization.
Table 1. Performance Metrics for Acetonide Route
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Acetonide formation | Acetone, H⁺ catalyst | 85 | – |
| Chromatography | SiO₂, hexane/EtOAc | 90 | >98 |
| Hydrolysis | 80% AcOH, 30°C | 78 | >99 |
| Salt formation | HCl/EtOH | 95 | – |
Serine-Derived Nucleophilic Addition
Chiral Pool Utilization
Building on methodologies for β-hydroxy pipecolic acid synthesis, L-serine serves as a chiral starting material. The hydroxymethyl group is introduced via nucleophilic addition to a serine-derived aldehyde (e.g., Garner’s aldehyde).
Stereoselective Ring Closure
Reductive amination of the linear intermediate forms the piperidine ring. For example:
-
Aldehyde Intermediate : Reaction of L-serine with propiolaldehyde generates a γ-amino aldehyde.
-
Reductive Cyclization : Hydrogenation (H₂, Pd(OH)₂) under high pressure (85 bar) induces cyclization, yielding the cis-configured piperidine.
Table 2. Key Parameters for Serine-Based Synthesis
| Parameter | Value |
|---|---|
| Starting material | L-Serine |
| Cyclization pressure | 85 bar H₂ |
| Diastereoselectivity | 9:1 (cis:trans) |
| Overall yield | 42% (4 steps) |
Cyclization of Amino Alcohol Precursors
Intramolecular SN2 Reaction
Racemic 4-aminobutanol derivatives undergo cyclization in the presence of a base (e.g., K₂CO₃) to form the piperidine ring. The cis configuration is favored due to stereoelectronic effects during ring closure.
Hydroxymethylation Post-Cyclization
Post-cyclization hydroxymethylation is achieved via:
-
Mannich Reaction : Formaldehyde and dimethylamine generate the hydroxymethyl group.
-
Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., TIPS) ensures regioselectivity.
Hydrogenation and Reductive Amination
Reductive Amination of Ketones
Racemic 2-(hydroxymethyl)piperidin-4-one intermediates are reduced using NaBH₄ or catalytic hydrogenation. The cis diol is obtained selectively under acidic conditions (e.g., 20% AcOH).
High-Pressure Hydrogenation
Hydrogenation of benzyl-protected intermediates (e.g., 1-benzyl-3-(hydroxymethyl)piperidin-4-one) at 70°C and 85 bar H₂ ensures complete reduction of aromatic rings and high cis selectivity.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Acetonide hydrolysis | High ee (>98%) | Multi-step, costly reagents | Moderate |
| Serine-derived | Chiral pool efficiency | High-pressure requirements | Low |
| Amino alcohol cyclization | Short sequence | Moderate stereoselectivity | High |
| Reductive amination | Mild conditions | Requires ketone precursor | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, cis, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including:
- Step 1 : Cyclization of precursor amines with hydroxyl-containing intermediates under acidic conditions .
- Step 2 : Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol or water) .
- Optimization : Reaction temperature (0–25°C) and solvent polarity are critical for controlling stereochemistry and yield. Purification via recrystallization or column chromatography is recommended .
Q. How is the structural integrity of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., hydroxymethyl and piperidine protons) .
- HPLC : Chiral HPLC columns (e.g., Chiralpak® AD-H) to confirm enantiomeric purity .
- Mass Spectrometry : High-resolution MS for molecular weight validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric resolution of the racemic mixture be achieved, and what analytical challenges arise?
- Methodological Answer :
- Resolution Methods :
- Chiral Chromatography : Use polysaccharide-based columns with hexane:isopropanol mobile phases .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of enantiomers .
- Challenges : Baseline separation in HPLC requires precise pH adjustments and column temperature control. Racemization during storage must be monitored via periodic chiral analysis .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations in hydroxyl or hydroxymethyl groups and assess receptor binding affinity (e.g., via radioligand assays) .
- Computational Modeling : Docking studies using software like AutoDock Vina to predict interactions with neurotransmitter receptors (e.g., GABA) .
- Example SAR Table :
| Substituent Modification | Biological Activity (IC) | Target Receptor |
|---|---|---|
| -OH at C4 | 12 nM | GABA |
| -CHOH at C2 | 45 nM | NMDA |
Q. How do researchers address contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., assay type, cell lines) across studies. For example, discrepancies in IC values may arise from differences in cell membrane permeability .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate variables like solvent effects or impurity interference .
Q. What experiments evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Incubate the compound at pH 1–13 (37°C) and monitor degradation via LC-MS. Hydroxymethyl groups are prone to oxidation at pH > 10 .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for hydrochloride salts) .
Q. How are interaction studies with biological targets (e.g., enzymes, receptors) designed?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (k/k) .
- Patch-Clamp Electrophysiology : Assess ion channel modulation in neuronal cell lines .
- Control Experiments : Use competitive inhibitors (e.g., bicuculline for GABA) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
